2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that has garnered interest due to its unique structural features and potential applications in various scientific fields. The structure is characterized by a spirocyclic core fused with a triazaspiro ring and attached functional groups, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves several key steps:
Formation of the triazaspiro core: Starting from a precursor containing a spirocyclic framework, the triazaspiro ring is formed through a series of cyclization reactions.
Introduction of functional groups: The ethyl and p-tolyl groups are introduced via electrophilic aromatic substitution reactions.
Thiolation and acetamide formation: The final step involves the thiolation of the intermediate product, followed by the formation of the acetamide through amidation reactions.
Industrial Production Methods: The industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This typically involves:
Use of robust catalysts: to accelerate reactions.
Temperature and pressure control: to favor desired reaction pathways.
Purification techniques: such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the thio and amine groups.
Reduction: Reduction reactions can occur at the spirocyclic core and the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Like lithium aluminium hydride and sodium borohydride.
Substitution conditions: Often carried out in the presence of strong acids or bases to facilitate the reaction.
Major Products Formed: Depending on the specific reaction, products may include oxidized derivatives, reduced forms, or substituted compounds retaining the core spirocyclic structure.
Scientific Research Applications
Chemistry:
Catalysis: The unique structure makes it a candidate for use as a ligand in metal-catalyzed reactions.
Synthesis of novel materials: As a building block for complex organic synthesis.
Pharmacology: Potential use as a scaffold for drug design due to its structural features that allow for binding to various biological targets.
Antimicrobial agents: Preliminary studies suggest activity against certain bacterial and fungal strains.
Material science: Incorporation into polymers and resins for enhanced material properties.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. It can modulate biological pathways by:
Binding to active sites: of enzymes, inhibiting their activity.
Interacting with receptors: to alter signal transduction pathways.
Comparison with Similar Compounds
While there are many compounds with spirocyclic structures, 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide stands out due to its specific functional groups and potential versatility.
Similar Compounds:Spirocyclic amines: with different substitutions.
Other triazaspiro compounds: with varied aryl groups.
Thioacetamides: with alternative core structures.
This compound's unique combination of structural elements gives it distinct properties that can be harnessed in various scientific and industrial applications.
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-4-29-15-13-25(14-16-29)27-23(19-7-5-18(2)6-8-19)24(28-25)32-17-22(30)26-20-9-11-21(31-3)12-10-20/h5-12H,4,13-17H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKXQXCQXZOLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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